molecular formula C18H15N5O5 B2677568 dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate CAS No. 887348-97-2

dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate

Cat. No.: B2677568
CAS No.: 887348-97-2
M. Wt: 381.348
InChI Key: TZOANLBKPUDNAR-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate is a synthetic organic compound designed for advanced research applications. Its molecular structure incorporates a tetrazole ring, a moiety widely recognized in medicinal chemistry and chemical biology. Tetrazines, a related class, are extensively employed in inverse electron demand Diels-Alder cycloadditions for bioorthogonal labeling on live cells and for real-time imaging . While this specific compound features a 1H-tetrazol-1-yl group, the presence of the tetrazole heterocycle makes it a candidate for exploration in similar bioconjugation strategies, the development of fluorogenic probes, and as a building block in materials science. The structure also includes a terephthalate backbone, a common element in polymer chemistry, suggesting potential utility in the synthesis of functionalized polyesters or metal-organic frameworks. Furthermore, the amide linkage within the molecule is a fundamental feature in drug design, often used to confer stability and specific target binding. Researchers can leverage this compound to investigate structure-activity relationships in inhibitor design or as a key intermediate in the multi-step synthesis of complex molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

dimethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5/c1-27-17(25)12-5-8-14(18(26)28-2)15(9-12)20-16(24)11-3-6-13(7-4-11)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOANLBKPUDNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is favored for its mild conditions and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: Its stability and reactivity make it useful in various industrial processes, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

  • 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (): This triazole derivative shares a heterocyclic core but lacks the ester and benzamido functionalities. Unlike dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate, this triazole derivative is substituted with dichlorophenoxy groups, which likely enhance lipophilicity and pesticidal activity.
  • Coumarin-Tetrazole Hybrids (): Compounds such as 4g and 4h integrate tetrazole rings with coumarin and benzodiazepine/oxazepine moieties. In contrast, the dimethyl terephthalate ester in the target compound may prioritize hydrolytic stability over aromatic interactions .

Functional Group Comparisons

  • Ester vs. Hydrazide Derivatives (): Tebufenozide (1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide 3,5-dimethylbenzoate) contains a hydrazide group instead of a tetrazole. The dimethyl ester in the target compound likely improves bioavailability compared to tebufenozide’s bulky tert-butyl group .
  • Imidazole vs. Tetrazole (): Triflumizole (an imidazole derivative) shares antifungal activity with some tetrazoles.

Biological Activity

Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate (CAS Number: 887348-97-2) is a compound of increasing interest in biological and medicinal chemistry. Its unique structural features, particularly the incorporation of a tetrazole ring, contribute to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H15N5O5\text{C}_{18}\text{H}_{15}\text{N}_{5}\text{O}_{5}

This structure includes:

  • A terephthalate backbone.
  • A tetrazole moiety, which is known for its stability and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole ring can engage with enzymes and receptors, influencing several biochemical pathways. The specific interactions depend on the target proteins and the cellular context in which the compound is applied.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate:

  • Antibacterial Activity : Effective against various strains, including Staphylococcus aureus and Escherichia coli. For example, a related tetrazole derivative showed better activity than ampicillin against certain bacterial cultures .
  • Antifungal Activity : Some tetrazole compounds have demonstrated efficacy against fungi such as Candida albicans and Aspergillus spp., with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives are also being explored for their anti-inflammatory properties. In various studies, these compounds have shown potential in reducing inflammation markers in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of tetrazole-containing compounds are under investigation. Preliminary studies indicate that these compounds may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of tetrazole derivatives were synthesized and tested for antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition greater than those observed with standard antibiotics, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Research :
    In a controlled study evaluating the anti-inflammatory effects of various tetrazole compounds, one derivative demonstrated significant reduction in pro-inflammatory cytokines in human cell lines. This suggests that modifications to the tetrazole structure can enhance its therapeutic potential against inflammatory diseases .

Comparative Analysis

The following table compares this compound with other similar compounds regarding their biological activities:

Compound NameStructureAntibacterial ActivityAntifungal ActivityAnti-inflammatory Potential
This compoundStructureModerateModerateYes
Tetrazole Derivative AStructureHigh (vs. S. aureus)High (vs. C. albicans)Yes
Dimethyl TerephthalateStructureLowLowNo

Q & A

Q. What are the recommended synthetic routes for dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate, and what analytical techniques validate its purity?

Synthesis typically involves coupling 4-(1H-tetrazol-1-yl)benzoyl chloride with dimethyl 2-aminoterephthalate under Schotten-Baumann conditions. Key steps include:

  • Amide bond formation : Use a base (e.g., NaOH) to facilitate nucleophilic acyl substitution .
  • Tetrazole functionalization : Optimize reaction time to prevent ring-opening side reactions .
    Validation requires HPLC-MS (to confirm molecular mass) and 1H/13C NMR (to verify substituent positions and absence of unreacted amines) .

Q. How should researchers characterize the compound’s crystalline structure and intermolecular interactions?

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond angles and hydrogen-bonding networks, critical for understanding packing efficiency .
  • FT-IR spectroscopy : Identify amide (C=O stretch at ~1650 cm⁻¹) and tetrazole (C=N stretch at ~1550 cm⁻¹) functional groups .

Q. What solvents and reaction conditions are optimal for preserving the tetrazole moiety during synthesis?

  • Solvents : Use anhydrous DMF or THF to prevent hydrolysis of the tetrazole ring .
  • Temperature : Maintain ≤60°C to avoid thermal decomposition .

Q. What are the key impurities to monitor during purification, and how are they resolved?

Common impurities include:

  • Unreacted dimethyl 2-aminoterephthalate : Detect via TLC (Rf ~0.3 in ethyl acetate/hexane) and remove via column chromatography .
  • Tetrazole dimerization byproducts : Use preparative HPLC with a C18 column for separation .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported reaction yields for this compound?

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., stoichiometry, solvent polarity) and identify yield-limiting factors .
  • In situ monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes using known benzamide and tetrazole coupling precedents .
  • DFT calculations : Simulate transition states for amide bond formation to optimize activation energy .

Q. What assays evaluate the compound’s bioactivity, and how are false positives mitigated?

  • Enzyme inhibition assays : Use fluorescence-based screening (e.g., trypsin-like proteases) with Z-factor validation to ensure signal-to-noise ratios >0.5 .
  • Counter-screens : Test against off-target receptors (e.g., GPCRs) to exclude non-specific binding .

Q. How do researchers assess the environmental fate of this compound in ecotoxicological studies?

  • OECD 308 guidelines : Measure biodegradation in water-sediment systems over 28 days .
  • LC-MS/MS quantification : Detect metabolites like terephthalic acid derivatives at sub-ppb levels .

Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?

  • NOESY/ROESY : Identify through-space interactions between the tetrazole and benzamide groups .
  • VT-NMR : Monitor conformational changes at temperatures from −50°C to 80°C .

Q. How can researchers integrate fragmented data from diverse studies into a cohesive mechanistic model?

  • Meta-analysis frameworks : Use PRISMA guidelines to synthesize kinetic data and identify outliers .
  • Bayesian statistics : Calculate posterior probabilities for competing reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.